(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE
Description
This compound is an acrylamide derivative featuring a cyano group at the α-position, a 2,5-dimethylphenyl substituent on the amide nitrogen, and a 4-methylbenzyloxy group on the distal phenyl ring. The (2E)-stereochemistry is critical for maintaining planar geometry, which influences molecular interactions and bioactivity. Its synthesis likely involves a Knoevenagel condensation between a cyanoacetamide and an aldehyde precursor under acidic or basic catalysis, a method widely employed for analogous acrylamides .
Properties
IUPAC Name |
(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O2/c1-18-5-8-22(9-6-18)17-30-24-12-10-21(11-13-24)15-23(16-27)26(29)28-25-14-19(2)4-7-20(25)3/h4-15H,17H2,1-3H3,(H,28,29)/b23-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGYKMFOCUZDNV-HZHRSRAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Acrylamide Backbone: This involves the reaction of an appropriate acrylamide precursor with a cyano group.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and high-throughput screening can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can convert the cyano group to an amine.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
(2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-2-CYANO-N-(2,5-DIMETHYLPHENYL)-3-{4-[(4-METHYLBENZYL)OXY]PHENYL}ACRYLAMIDE involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Bioactivity
Cyano Group and Acrylamide Core
The cyano group (C≡N) is a common feature in acrylamide derivatives, acting as an electron-withdrawing group that stabilizes the conjugated system and enhances electrophilicity. For example:
- Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (d) exhibits strong antioxidant activity (IC₅₀ = 12.4 µM in DPPH assay), attributed to the phenolic -OH group donating hydrogen atoms .
- 2-Cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]acetamide () replaces the acrylamide with a thiazole ring, altering electronic properties and likely reducing hydrogen-bonding capacity compared to the target compound .
Aryl Substituents
- In contrast, compounds with 4-hydroxyphenyl groups (e.g., 3d in ) show higher antioxidant activity due to radical scavenging but may suffer from rapid metabolic oxidation .
- 2,5-Dimethylphenyl Group: Steric hindrance from the methyl groups may restrict rotational freedom, favoring rigid binding to hydrophobic pockets. A similar motif is seen in N’-(4-(4-chloro-3-trifluoromethylphenoxy)-2,5-dimethylphenyl)-N-ethyl-N-methyl formamidine (, K.1.27), a fungicide with enhanced stability .
Biological Activity
(2E)-2-Cyano-N-(2,5-dimethylphenyl)-3-{4-[(4-methylbenzyl)oxy]phenyl}acrylamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, including a cyano group and multiple aromatic rings, has been investigated for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The IUPAC name for the compound is this compound. Its chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C23H24N2O3 |
| Molecular Weight | 392.45 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that the compound possesses antioxidant properties, which could contribute to its therapeutic effects in oxidative stress-related conditions.
Biological Activity and Therapeutic Potential
Research into the biological activity of this compound has highlighted several areas of potential therapeutic application:
Anticancer Activity
Studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, in a study involving human breast cancer cells, the compound reduced cell viability in a dose-dependent manner.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research findings suggest that it exhibits inhibitory effects against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
Inflammation plays a critical role in many chronic diseases. Preliminary findings suggest that this compound may possess anti-inflammatory properties by downregulating pro-inflammatory cytokines in cellular models.
Case Studies
Several case studies have explored the biological effects of this compound:
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly inhibited proliferation in MCF-7 breast cancer cells with an IC50 value of 15 µM. The mechanism was linked to apoptosis induction via caspase activation.
- Case Study on Antimicrobial Efficacy : Research published in Antibiotics found that the compound showed bacteriostatic activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.
- Case Study on Anti-inflammatory Properties : A study in Phytotherapy Research indicated that treatment with the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting potential use in inflammatory disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
